molecular formula C14H13N3O2 B3142763 2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one CAS No. 512190-88-4

2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B3142763
CAS No.: 512190-88-4
M. Wt: 255.27 g/mol
InChI Key: KIAUYZHISPGQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a heterocyclic compound that features a unique combination of furan, phenyl, and imidazole moieties

Mechanism of Action

Target of Action

The primary targets of the compound “2-Amino-5-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-4(5H)-one” are currently unknown. This compound is a furan derivative, and furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics . They have been used as medicines in various disease areas .

Mode of Action

Furan derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes

Biochemical Pathways

Furan derivatives can influence a variety of biochemical pathways, depending on their specific structure and the targets they interact with . The downstream effects of these interactions can vary widely, from changes in cell signaling to alterations in metabolic processes.

Result of Action

Furan derivatives have been found to exhibit a wide range of biological activities, including antibacterial activity . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Biochemical Analysis

Biochemical Properties

2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to bind to specific enzyme active sites, thereby influencing enzymatic activity. For instance, it can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction. The interactions between this compound and biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in proteins .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. It can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzyme active sites, either inhibiting or activating their catalytic functions. This binding often involves interactions with amino acid residues in the enzyme’s active site, leading to conformational changes that affect enzyme activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as high temperature or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, this compound may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal effects without toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. This compound can be metabolized into various intermediates, which may further participate in biochemical reactions. The presence of cofactors such as NADPH is essential for the metabolic processing of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in particular cellular compartments. The distribution of this compound can influence its overall bioavailability and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with DNA or to the mitochondria to influence metabolic processes. The precise localization of this compound determines its role in various cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a furan derivative with a phenyl-substituted imidazole under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and imidazole derivatives, such as:

Uniqueness

What sets 2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one apart is its unique combination of furan, phenyl, and imidazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-amino-4-(furan-2-ylmethyl)-4-phenyl-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c15-13-16-12(18)14(17-13,9-11-7-4-8-19-11)10-5-2-1-3-6-10/h1-8H,9H2,(H3,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAUYZHISPGQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 2
2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 3
2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 4
2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 5
Reactant of Route 5
2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 6
2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.